

Introduction: Unveiling a Multifaceted Coumarin Derivative

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Compound of Interest

Compound Name: 5,7-Dimethoxy-3-(1-naphthoyl)coumarin

Cat. No.: B024134

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5,7-Dimethoxy-3-(1-naphthoyl)coumarin, identified by the CAS Number 86548-40-5, is a synthetic coumarin derivative of significant interest in medicinal chemistry and materials science.[1][2][3][4][5] Its unique molecular architecture, which combines a rigid coumarin lactone backbone with electron-donating methoxy groups and a bulky naphthoyl moiety, confers a distinct set of photophysical and biological properties.[1] This guide provides a comprehensive technical overview of its synthesis, mechanisms of action, and applications, grounded in established scientific principles and methodologies.

The core structure features two methoxy groups at the 5 and 7 positions, which enhance the electron density of the aromatic system, influencing its reactivity and spectroscopic properties.[1] The presence of the 1-naphthoyl group at the 3-position is critical, enabling π - π stacking interactions and playing a key role in its biological activities.[1] This compound has emerged as a subject of investigation for its potential in photodynamic therapy (PDT), as an antioxidant, and as a scaffold for developing novel therapeutic agents.[1]

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key attributes of **5,7-Dimethoxy-3-(1-naphthoyl)coumarin** are summarized below.

Property	Value	Source(s)
CAS Number	86548-40-5	[1][2][3]
Molecular Formula	C ₂₂ H ₁₆ O ₅	[2][3]
Molecular Weight	360.36 g/mol	[2][3]
Monoisotopic Mass	360.09977 g/mol	[3][6]
Melting Point	209-212 °C	[3]
Appearance	Crystalline powder	[7]
Solubility	Good solubility in medium polar organic solvents (methanol, ethanol, acetonitrile, ethyl acetate, acetone); low water solubility.	[7]
InChI Key	ZMPZRDHZQFCUSJ-UHFFFAOYSA-N	[1]

Synthesis and Mechanistic Rationale

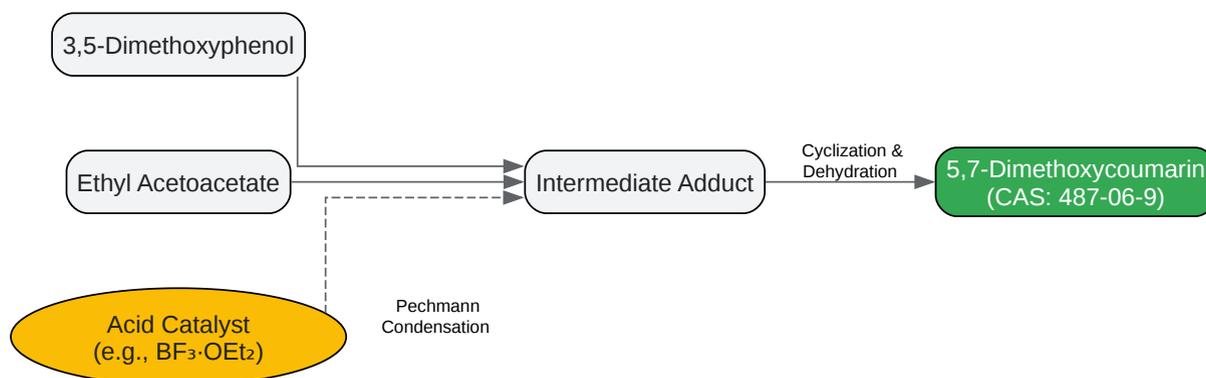
The synthesis of **5,7-Dimethoxy-3-(1-naphthoyl)coumarin** is a multi-step process that requires precise control over reaction conditions to achieve high yield and regioselectivity. The process typically involves the initial synthesis of the 5,7-dimethoxycoumarin scaffold, followed by the introduction of the 1-naphthoyl group.

Step 1: Synthesis of the 5,7-Dimethoxycoumarin Precursor

The formation of the coumarin backbone is often achieved via Pechmann condensation. This classic method involves the reaction of a phenol (in this case, 3,5-dimethoxyphenol, the resorcinol dimethyl ether) with a β -ketoester, such as ethyl acetoacetate, under acidic catalysis. [1]

- Causality of Experimental Choice: The use of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂) or a strong protic acid like sulfuric acid is crucial. [1] The acid protonates

the carbonyl group of the β -ketoester, activating it for electrophilic attack by the electron-rich phenol ring. The electron-donating methoxy groups on the phenol enhance its nucleophilicity, facilitating the initial transesterification and subsequent intramolecular cyclization and dehydration to form the stable coumarin ring system.



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Caption: Workflow for the synthesis of the 5,7-dimethoxycoumarin precursor.

Step 2: Acylation to Yield 5,7-Dimethoxy-3-(1-naphthoyl)coumarin

The introduction of the 1-naphthoyl group at the C3 position is a key step, typically accomplished through Friedel-Crafts acylation.[1]

- **Expertise in Action:** The C3 position of the coumarin ring is electronically favorable for electrophilic substitution, an effect enhanced by the activating methoxy groups at C5 and C7. [1] Using 1-naphthoyl chloride as the acylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl_3) directs the substitution specifically to this position. The reaction is performed in an anhydrous solvent (e.g., dichloromethane) to prevent quenching of the catalyst and reagents. The choice of a mild Lewis acid and controlled temperature (e.g., 25°C) is a deliberate strategy to prevent side reactions and ensure high regioselectivity.

[1] An alternative, base-mediated approach using pyridine or triethylamine can also be employed.[1]

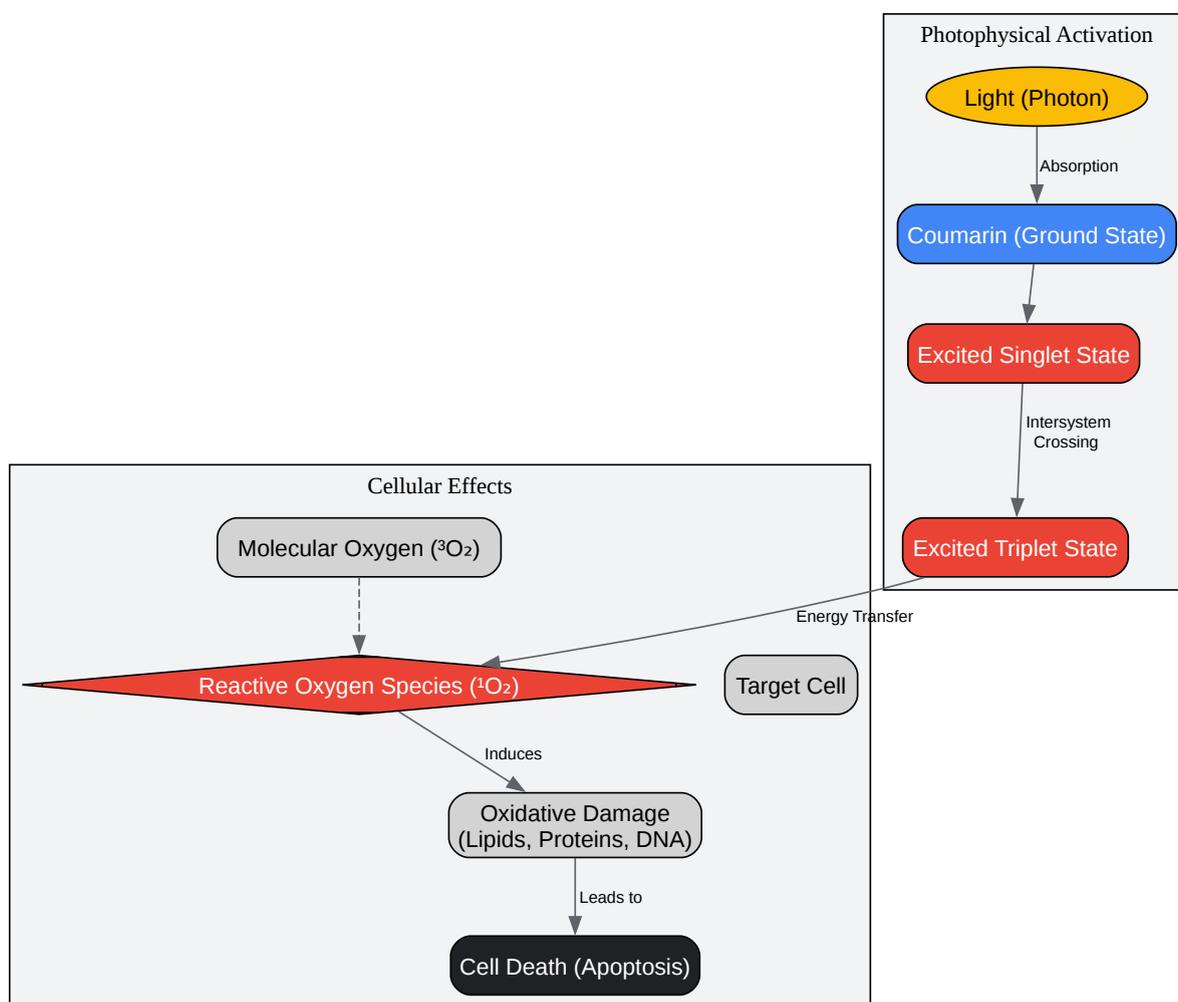
Biological Activity and Therapeutic Potential

The unique structure of **5,7-Dimethoxy-3-(1-naphthoyl)coumarin** underpins its diverse biological activities, with photodynamic and antioxidant properties being the most prominent.

Photodynamic Activity and Mechanism

A significant application of this compound is in photodynamic therapy (PDT).[1] Coumarin derivatives are known for their ability to generate reactive oxygen species (ROS) upon photoactivation.[3][5]

- Mechanism of Action: The mechanism involves the absorption of light, which elevates the molecule to an excited singlet state. Through a process called intersystem crossing, it transitions to a longer-lived triplet state. This excited triplet state can then transfer its energy to molecular oxygen ($^3\text{O}_2$), generating highly reactive singlet oxygen ($^1\text{O}_2$) and other ROS.[1] These ROS can induce significant oxidative stress within cells, leading to damage of critical biomolecules such as lipids, proteins, and nucleic acids, ultimately triggering apoptosis or necrosis in targeted cells, such as cancer cells.[1]



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Caption: Mechanism of ROS generation and induced cell death in photodynamic therapy.

Antioxidant Properties

The coumarin family of compounds is well-regarded for radical scavenging activities, which are crucial for mitigating diseases related to oxidative stress.[1] **5,7-Dimethoxy-3-(1-naphthoyl)coumarin** has been investigated for these properties. The electron-rich nature of the dimethoxy-substituted benzene ring allows it to donate hydrogen atoms or electrons to stabilize free radicals. Structural modifications to the coumarin scaffold are an active area of research to enhance this antioxidant efficacy.[1]

Analytical and Quality Control Methodologies

The characterization and quantification of **5,7-Dimethoxy-3-(1-naphthoyl)coumarin** rely on modern analytical techniques.

- **Liquid Chromatography-Mass Spectrometry (LC-MS/MS):** This is a highly sensitive and selective method for detecting and quantifying coumarin derivatives in complex mixtures.[8] Using a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water allows for effective separation. The mass spectrometer, often operating in Multiple Reaction Monitoring (MRM) mode, provides unambiguous identification and quantification based on specific precursor-to-product ion transitions.[8]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are indispensable for unequivocal structural elucidation, confirming the connectivity of atoms and the positions of the methoxy and naphthoyl substituents.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** This technique can also be used for the identification of coumarins, particularly in the analysis of extracts from natural products.[8]

Detailed Experimental Protocols

The following protocols are presented as a guide for the synthesis and evaluation of this compound, emphasizing reproducibility and self-validation.

Protocol 1: Synthesis via Friedel-Crafts Acylation[1]

This protocol describes the acylation of the 5,7-dimethoxycoumarin precursor.

- **Reagent Preparation:** Ensure all glassware is oven-dried and the reaction is set up under an inert nitrogen atmosphere. Use anhydrous dichloromethane as the solvent.
- **Dissolution:** Dissolve 5,7-dimethoxycoumarin (5 mmol) in anhydrous dichloromethane.
- **Reagent Addition:** Sequentially add 1-naphthoyl chloride (6 mmol, 1.2 eq.) and aluminum chloride (AlCl_3 , 10 mol%) to the solution. The slight excess of the acylating agent ensures the reaction goes to completion, while a catalytic amount of AlCl_3 is sufficient due to the activated nature of the substrate.
- **Reaction:** Stir the mixture at room temperature (25°C) for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, carefully and slowly pour the reaction mixture into a beaker of ice-cold water. This step hydrolyzes the remaining AlCl_3 and any unreacted 1-naphthoyl chloride, terminating the reaction.
- **Extraction:** Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). The organic solvent choice is critical for efficiently recovering the product.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography on silica gel, using a hexane:ethyl acetate (4:1) eluent system to isolate the pure **5,7-Dimethoxy-3-(1-naphthoyl)coumarin**.

Protocol 2: Evaluation of Antioxidant Activity (DPPH Assay)

This protocol outlines a standard method for assessing radical scavenging ability.

- **Solution Preparation:** Prepare a stock solution of **5,7-Dimethoxy-3-(1-naphthoyl)coumarin** in methanol. Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (approx. 0.1 mM).
- **Assay Setup:** In a 96-well plate, add various concentrations of the coumarin compound to different wells. Add the DPPH solution to each well. Include a control well containing only

DPPH and methanol.

- Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark condition is necessary to prevent photo-degradation of the light-sensitive DPPH radical.
- Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] * 100$. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.

Safety and Handling

- GHS Classification: Aggregated data indicates this compound may cause skin irritation (H315).[3]
- Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes.
- Use Limitation: This compound is intended for research use only and is not for human or veterinary use.[1][2]

Conclusion and Future Directions

5,7-Dimethoxy-3-(1-naphthoyl)coumarin is a synthetic compound with a well-defined structure and promising biological activities. Its utility as a photosensitizer in PDT and its potential as an antioxidant make it a valuable tool for researchers in drug discovery and photochemistry. Future research may focus on synthesizing derivatives with modified substitution patterns to enhance photodynamic efficacy, improve water solubility for biological applications, and further explore its potential as an anti-inflammatory or antimicrobial agent.[1] A deeper investigation into its precise molecular targets and signaling pathways will be crucial for translating its potential into therapeutic applications.

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